

Isosulfazecin activity against Gram-positive and Gram-negative bacteria

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Compound of Interest

Compound Name: *Isosulfazecin*

Cat. No.: *B608137*

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Isosulfazecin: A Technical Guide to its Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of **isosulfazecin**, a monobactam antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.

In Vitro Antimicrobial Activity of Isosulfazecin

Isosulfazecin demonstrates weak activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. However, its potency is significantly enhanced against mutants that exhibit hypersensitivity to β -lactam antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **isosulfazecin** against a variety of bacterial strains. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Table 1: MIC of **Isosulfazecin** against Gram-Positive Bacteria

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus 209P	>100
Staphylococcus aureus Smith	>100
Staphylococcus epidermidis ATCC 12228	>100
Streptococcus pyogenes A20301	>100
Streptococcus pneumoniae Type I	>100
Bacillus subtilis ATCC 6633	>100
Micrococcus luteus ATCC 9341	>100

Table 2: MIC of **Isosulfazecin** against Gram-Negative Bacteria

Bacterial Strain	MIC (µg/mL)
Escherichia coli NIHJ	>100
Escherichia coli EC-14	>100
Klebsiella pneumoniae NCTC 418	>100
Proteus vulgaris OX19	>100
Proteus mirabilis IFO 3849	>100
Morganella morganii IFO 3848	>100
Serratia marcescens IFO 3046	>100
Enterobacter cloacae ATCC 23355	>100
Pseudomonas aeruginosa IFO 3445	>100
Pseudomonas aeruginosa Ps-1	>100

Table 3: MIC of **Isosulfazecin** against β -Lactam Hypersensitive Mutants

Bacterial Strain	Parent Strain	MIC (µg/mL)
Escherichia coli PC2103	E. coli K12	1.56
Pseudomonas aeruginosa PAO2003	P. aeruginosa PAO1	12.5

Experimental Protocols

The following section details the methodologies used to determine the antimicrobial activity of **isosulfazecin**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the agar dilution method.

Protocol:

- **Media Preparation:** Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.
- **Antibiotic Dilution:** A stock solution of **isosulfazecin** was prepared and serially diluted in sterile distilled water to obtain a range of concentrations.
- **Plate Preparation:** The appropriate volume of each antibiotic dilution was added to molten Mueller-Hinton agar to achieve the final desired concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.
- **Inoculum Preparation:** Bacterial strains were grown overnight in Mueller-Hinton broth. The cultures were then diluted in fresh broth to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU) per spot.
- **Inoculation:** A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of **isosulfazecin**.
- **Incubation:** The inoculated plates were incubated at 37°C for 18-24 hours.

- MIC Determination: The MIC was recorded as the lowest concentration of **isosulfazecin** that completely inhibited visible bacterial growth.

Experimental workflow for MIC determination.

Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)

Isosulfazecin, like other β -lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.

By binding to the active site of PBP3, **isosulfazecin** inhibits the transpeptidase activity of the enzyme. This prevents the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure. The result is cell lysis and bacterial death.

Inhibition of PBP3 by **Isosulfazecin**.

Conclusion

Isosulfazecin is a monobactam antibiotic with targeted activity against β -lactam hypersensitive bacterial strains. Its mechanism of action through the inhibition of PBP3 makes it a subject of interest for further research, particularly in the context of synergistic antibiotic therapies and the development of novel antibacterial agents. The data and protocols presented in this guide provide a foundational resource for scientists and researchers to build upon in their exploration of **isosulfazecin**'s therapeutic potential.

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